N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a mesityl group, a phenylpiperazine moiety, and a pyrazinylthioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinyl intermediate: This step involves the reaction of 2-chloropyrazine with 4-phenylpiperazine under basic conditions to form 3-(4-phenylpiperazin-1-yl)pyrazine.
Thioacetamide linkage formation: The intermediate is then reacted with mesityl chloride and thioacetamide in the presence of a base to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the thioacetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
N-mesityl-2-(pyrazin-2-ylthio)acetamide: A simpler analog lacking the phenylpiperazine group.
Uniqueness
N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide stands out due to its combined structural features, which contribute to its unique reactivity and potential therapeutic applications. The presence of both the mesityl and phenylpiperazine groups enhances its binding affinity and specificity towards biological targets, making it a promising candidate for further research.
Properties
IUPAC Name |
2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-18-15-19(2)23(20(3)16-18)28-22(31)17-32-25-24(26-9-10-27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMAHUOBUQYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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